molecular formula C27H19BN2O7S B6347507 Fluorescein boronic acid (FL2);  96% CAS No. 134649-92-6

Fluorescein boronic acid (FL2); 96%

Cat. No. B6347507
CAS RN: 134649-92-6
M. Wt: 526.3 g/mol
InChI Key: MYWYMZGFYKLMMN-UHFFFAOYSA-N
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Description

Fluorescein boronic acid (FL2) is a compound with the molecular formula C27H19BN2O7S . It is used in the field of chemistry as a sensor to recognize carbohydrates or other substances . The compound has a molecular weight of 526.3 g/mol .


Synthesis Analysis

The synthesis of Fluorescein boronic acid (FL2) involves the use of boronic acid groups to fabricate a variety of fluorescent sensors . The process has attracted great interest among scientists .


Molecular Structure Analysis

The molecular structure of Fluorescein boronic acid (FL2) is complex. As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .


Chemical Reactions Analysis

The chemical reactions involving Fluorescein boronic acid (FL2) are based on the phenomenon that boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fluorescein boronic acid (FL2) include a molecular weight of 526.3 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 .

Scientific Research Applications

Fluorescent Sensors for Carbohydrates

Fluorescein boronic acid (FL2) serves as an excellent platform for designing fluorescent sensors. As a Lewis acid, it can reversibly and covalently bind with 1,2- or 1,3-diols in aqueous solutions, forming cyclic esters. This property enables FL2-based sensors to detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X. These sensors play a crucial role in biomedical research, diagnostics, and monitoring glucose levels in biological samples .

Detection of Catecholamines

Catecholamines, including neurotransmitters like dopamine and adrenaline, are essential for various physiological processes. FL2-based sensors can selectively recognize and quantify catecholamines due to their boronic acid moiety. Researchers have explored these sensors for neurotransmitter detection, drug screening, and neurochemical studies .

Reactive Oxygen Species (ROS) Sensing

Reactive oxygen species (ROS) play a dual role in health and disease. FL2-based sensors can detect ROS, providing insights into oxidative stress, cellular damage, and redox signaling. These sensors find applications in cancer research, neurodegenerative diseases, and drug development .

Ionic Compound Detection

Beyond biological molecules, FL2-based sensors can also detect ionic compounds. Their fluorescence changes upon binding to specific ions, making them valuable tools for environmental monitoring, water quality assessment, and ion-selective sensing .

Emerging Electrochemically Related Fluorescent Sensors

Recent advancements include electrochemically related fluorescent sensors based on FL2. These hybrid systems combine the advantages of electrochemistry and fluorescence, enabling real-time monitoring of analytes. Researchers have explored applications in environmental monitoring, point-of-care diagnostics, and wearable devices .

Functionalized Boronic Acid Materials

FL2-functionalized materials, such as nanoparticles, smart polymer gels, and quantum dots, have gained attention. These materials exhibit unique properties due to their boronic acid groups. For instance, FL2-functionalized nanoparticles can be used for targeted drug delivery, while smart polymer gels respond to environmental changes. Quantum dots functionalized with FL2 offer potential in bioimaging and sensing applications .

Mechanism of Action

Target of Action

Fluorescein boronic acid (FL2) primarily targets 1,2- or 1,3-diols . These diols are commonly found in various biological molecules such as carbohydrates, proteins, and DNA. The boronic acid group in FL2 binds to these diols, making it a useful tool for recognizing and studying these biological molecules .

Mode of Action

As a Lewis acid, FL2 binds with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This binding results in significant fluorescence changes, which can be detected and measured . The fluorescence change is due to the energy transfer from the donor fluorophore (FL2) to the acceptor fluorophore when the emission spectrum of the donor effectively overlaps with the excitation spectrum of the acceptor .

Biochemical Pathways

The primary biochemical pathway involved in the action of FL2 is the formation of cyclic esters with diols . This process is reversible, allowing FL2 to act as a dynamic sensor that can respond to changes in the concentration of diols in its environment . The resulting fluorescence changes can be used to study various biochemical processes involving diols, such as carbohydrate metabolism .

Pharmacokinetics

Given its molecular structure and reactivity, it is likely that fl2 can be readily absorbed and distributed in biological systems due to its ability to form covalent bonds with diols . The metabolism and excretion of FL2 would depend on the specific biological system and the presence of enzymes capable of breaking the boronic ester bonds .

Result of Action

The binding of FL2 to diols and the subsequent fluorescence changes provide a powerful tool for detecting and studying diols in biological systems . This can be used to study a wide range of biological processes, from carbohydrate metabolism to DNA-protein interactions . Furthermore, the reversible nature of the boronic ester bonds allows FL2 to act as a dynamic sensor that can respond to changes in diol concentrations .

Action Environment

The action of FL2 is influenced by the chemical environment, particularly the presence of diols and the pH of the solution . The binding of FL2 to diols is reversible and can be influenced by the concentration of diols in the solution . Additionally, the fluorescence of FL2 can be affected by the pH of the solution, with more alkaline conditions leading to brighter fluorescence . Therefore, the action, efficacy, and stability of FL2 can be influenced by environmental factors such as diol concentration and pH .

Safety and Hazards

Fluorescein boronic acid (FL2) can cause serious eye irritation. It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The future directions for Fluorescein boronic acid (FL2) involve its use in the development of sensors to recognize carbohydrates or other substances . There is also interest in using boronic acid groups to fabricate a variety of fluorescent sensors .

properties

IUPAC Name

5-[(3-boronophenyl)carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19BN2O7S/c31-17-5-8-20-23(12-17)37-24-13-18(32)6-9-21(24)25(20)19-7-4-16(11-22(19)26(33)34)30-27(38)29-15-3-1-2-14(10-15)28(35)36/h1-13,31,35-36H,(H,33,34)(H2,29,30,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYMZGFYKLMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19BN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein boronic acid (FL2)

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